

FL442: A Technical Overview of its Discovery and Preclinical Development

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Compound of Interest

Compound Name: FL442

Cat. No.: B15541235

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Kuopio, Finland - **FL442**, a novel nonsteroidal selective androgen receptor modulator (SARM), has emerged from preclinical studies as a promising candidate for the treatment of prostate cancer. This technical guide provides a detailed timeline of its discovery and development, focusing on the core scientific data and experimental methodologies that have characterized this potent androgen receptor (AR) antagonist.

Discovery and Initial Characterization (2012)

The journey of **FL442** began at the University of Eastern Finland, where researchers were exploring novel chemical scaffolds for androgen receptor modulation. The initial design, synthesis, and biological evaluation of a series of nonsteroidal cycloalkane[d]isoxazole-containing androgen receptor modulators were first reported in 2012. Within this series, the compound later identified as **FL442**, chemically described as 4-(3a,4,5,6,7,7a-hexahydrobenzo[d]isoxazol-3-yl)-2-(trifluoromethyl)benzonitrile, was identified as a lead candidate due to its potent antagonistic activity against the androgen receptor.

In-Depth Preclinical Pharmacology (2014)

A comprehensive preclinical profile of **FL442** was published in 2014, providing a robust dataset on its efficacy and mechanism of action. These studies demonstrated that **FL442** is a highly selective AR antagonist with efficacy comparable to established anti-androgen therapies.

Key Findings:

- **Potent AR Antagonism:** **FL442** demonstrated strong inhibitory effects in AR-dependent prostate cancer cell lines.
- **Activity Against Resistance Mutations:** Crucially, **FL442** maintained its antagonistic activity against the F876L mutation of the androgen receptor, a mutation known to confer resistance to the second-generation antiandrogen, enzalutamide.
- **In Vivo Efficacy:** In animal models, **FL442** showed significant inhibition of LNCaP prostate cancer xenograft tumor growth.
- **Favorable Pharmacokinetics:** Pharmacokinetic studies in mice revealed a long half-life and preferential accumulation in prostate tissue, indicating good drug-like properties and target engagement.

Quantitative Data Summary

The following tables summarize the key quantitative data from the preclinical evaluation of **FL442**.

Cell Line	Assay Type	FL442 IC50 (nM)	Bicalutamide IC50 (nM)	Enzalutamide IC50 (nM)
LNCaP	AR Reporter Gene Assay	130	330	110
VCaP	Cell Proliferation Assay	~1000	>10000	~1000

Table 1: In Vitro Efficacy of **FL442** in Prostate Cancer Cell Lines. IC50 values represent the concentration of the compound required to inhibit 50% of the androgen-stimulated response.

Parameter	Value
Half-life ($t_{1/2}$)	~8 hours
C _{max} (single i.p. dose)	15 ng/mL
T _{max} (single i.p. dose)	2 hours
Prostate/Plasma Ratio	~15:1 at 8 hours

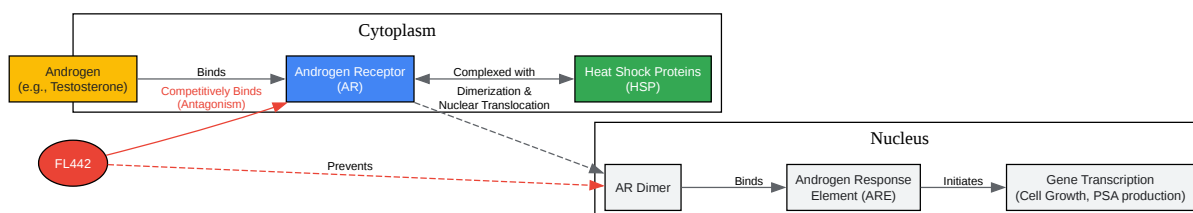
Table 2: Pharmacokinetic Parameters of **FL442** in Mice. Data obtained following a single intraperitoneal (i.p.) administration.

Treatment Group	Tumor Growth Inhibition (%)
FL442 (10 mg/kg, i.p., daily)	60%
Vehicle Control	0%

Table 3: In Vivo Efficacy of **FL442** in LNCaP Xenograft Model. Tumor growth inhibition was measured after 21 days of treatment.

Signaling Pathway of FL442 as an AR Antagonist

FL442 exerts its therapeutic effect by competitively inhibiting the androgen receptor signaling pathway. The diagram below illustrates the mechanism of action.



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Figure 1: Mechanism of action of **FL442** as an androgen receptor antagonist.

Key Experimental Protocols

This section provides an overview of the methodologies used in the preclinical evaluation of **FL442**.

Androgen Receptor Reporter Gene Assay

Objective: To determine the functional antagonist activity of **FL442** on the androgen receptor.

Protocol:

- Cell Culture: Human prostate cancer cells (e.g., LNCaP) are cultured in appropriate media.
- Transfection: Cells are transiently transfected with a plasmid containing a luciferase reporter gene under the control of an androgen-responsive promoter (e.g., MMTV or PSA promoter) and a plasmid expressing the androgen receptor.
- Treatment: Transfected cells are treated with a known androgen (e.g., dihydrotestosterone, DHT) to stimulate AR activity, in the presence or absence of varying concentrations of **FL442** or control compounds (e.g., bicalutamide, enzalutamide).
- Luciferase Assay: After an incubation period (typically 24-48 hours), cell lysates are collected, and luciferase activity is measured using a luminometer.
- Data Analysis: The inhibition of DHT-induced luciferase activity by **FL442** is used to calculate the IC₅₀ value.

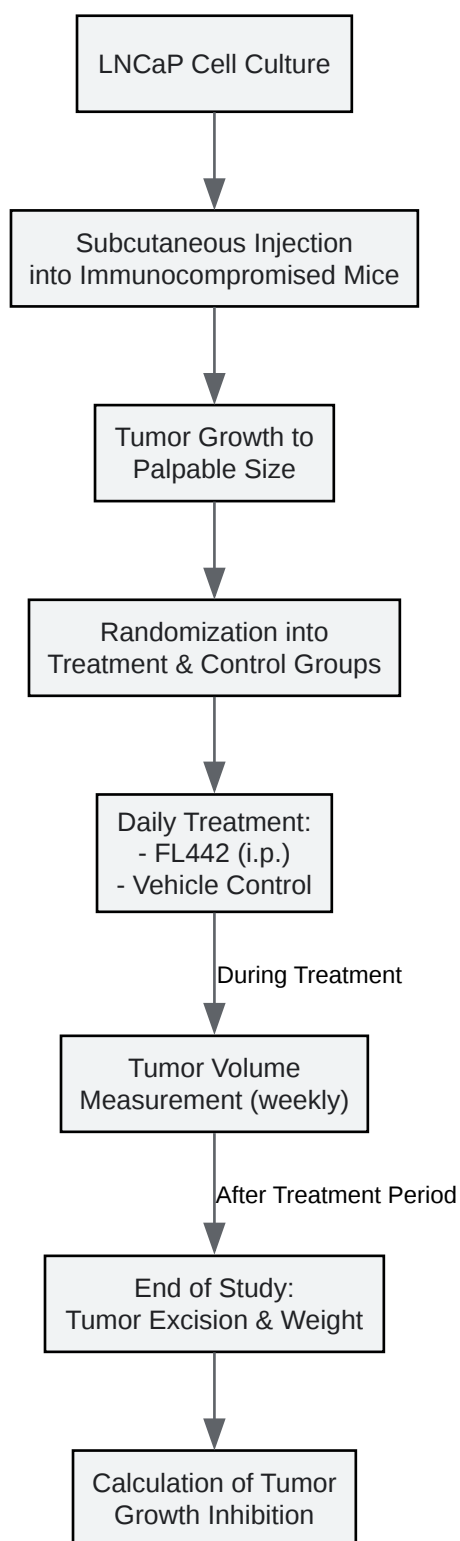
Figure 2: Workflow for the androgen receptor reporter gene assay.

LNCaP Xenograft Mouse Model

Objective: To evaluate the in vivo efficacy of **FL442** in a preclinical model of prostate cancer.

Protocol:

- **Cell Preparation:** LNCaP cells are cultured, harvested, and resuspended in a suitable medium, often mixed with Matrigel to support tumor formation.
- **Animal Model:** Immunocompromised male mice (e.g., nude or SCID mice) are used.
- **Tumor Implantation:** LNCaP cells are subcutaneously injected into the flank of the mice.
- **Tumor Growth Monitoring:** Tumor volume is monitored regularly using calipers.
- **Treatment:** Once tumors reach a specified size, mice are randomized into treatment and control groups. **FL442** is administered (e.g., daily via intraperitoneal injection), while the control group receives a vehicle.
- **Efficacy Assessment:** Tumor growth is monitored throughout the treatment period. At the end of the study, tumors are excised and weighed.
- **Data Analysis:** Tumor growth inhibition is calculated by comparing the tumor volumes/weights in the **FL442**-treated group to the vehicle-treated group.



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Figure 3: Workflow for the LNCaP xenograft mouse model study.

Whole-Body Autoradiography

Objective: To determine the tissue distribution of **FL442** in vivo.

Protocol:

- Radiolabeling: **FL442** is synthesized with a radioactive isotope (e.g., ^{14}C).
- Animal Dosing: A single dose of radiolabeled **FL442** is administered to mice.
- Time-Course Sacrifice: Animals are euthanized at various time points post-administration.
- Cryosectioning: The whole animal is frozen and embedded, and thin sagittal sections are prepared using a cryomicrotome.
- Imaging: The sections are exposed to a phosphor imaging plate, which captures the distribution of radioactivity.
- Image Analysis: The imaging plates are scanned, and the intensity of the radioactive signal in different tissues is quantified to determine the concentration of the drug and its metabolites.

Figure 4: Workflow for whole-body autoradiography.

Development Timeline and Future Directions

As of the latest available information, the development of **FL442** appears to have been focused on the preclinical stage. Extensive searches of clinical trial registries have not yielded any registered clinical trials for **FL442**. The promising preclinical data, particularly its activity against a key resistance mutation, suggest that **FL442** or its derivatives could be valuable candidates for further development. However, the transition from preclinical to clinical development is a complex process, and the current status of **FL442**'s progression remains undisclosed in the public domain.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available research. It does not constitute medical advice.

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